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Compound of Interest

Compound Name: 3-Chloro-4-methyl-N-propylaniline

CAS No.: 857007-95-5

Cat. No.: B1385341

Get Quote

Executive Summary
3-Chloro-4-methyl-N-propylaniline (CAS 857007-95-5) is a specialized secondary amine

intermediate used primarily in the synthesis of heterocyclic pharmaceuticals and

agrochemicals. Structurally derived from the avicide/intermediate 3-chloro-4-methylaniline

(DRC-1339), this N-propylated variant serves as a critical "building block" for introducing

lipophilic propyl chains into larger scaffolds without the risk of over-alkylation associated with

direct alkylation methods.

This guide details the physicochemical profile, validated synthetic protocols, and downstream

applications of this compound, designed for researchers in medicinal chemistry and process

development.

Part 1: Chemical Profile & Physicochemical
Properties[1]
The introduction of the N-propyl group to the aniline core significantly alters the solubility and

lipophilicity profile compared to the primary amine parent.
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Identity & Identifiers
Property Detail

Chemical Name 3-Chloro-4-methyl-N-propylaniline

Synonyms
N-Propyl-3-chloro-4-methylaniline; N-Propyl-3-

chloro-p-toluidine

CAS Number 857007-95-5

Molecular Formula C₁₀H₁₄ClN

Molecular Weight 183.68 g/mol

SMILES CCCNc1ccc(C)c(Cl)c1

Physicochemical Properties (Experimental & Predicted)
Property Value / Description Note

Physical State
Viscous liquid or low-melting

solid

Parent aniline MP is ~26°C; N-

alkylation often suppresses

MP.

Boiling Point
~265°C (Predicted at 760

mmHg)

Higher than parent (237°C)

due to increased mass.

LogP (Predicted) 3.5 – 3.8
Significantly more lipophilic

than parent (LogP ~2.9).

pKa (Conjugate Acid) ~4.5 – 5.0
Weakly basic; forms stable

salts (e.g., HCl) for storage.

Solubility
Soluble in DCM, DMSO,

Methanol, Ethyl Acetate

Low water solubility (<0.1

mg/mL).

Part 2: Strategic Synthesis
The Challenge of Direct Alkylation
Direct alkylation of 3-chloro-4-methylaniline with propyl halides (e.g., 1-bromopropane) is not

recommended for high-purity applications. This route suffers from poor selectivity, yielding a
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mixture of the desired secondary amine (Mono-N-propyl) and the undesired tertiary amine

(N,N-dipropyl), requiring tedious chromatographic separation.

Preferred Route: Reductive Amination
The industry-standard protocol for synthesizing CAS 857007-95-5 is Reductive Amination. This

method ensures mono-alkylation by forming an intermediate imine which is then selectively

reduced.

Reaction Logic
Condensation: 3-Chloro-4-methylaniline reacts with Propionaldehyde to form a

hemiaminal/imine equilibrium.

Reduction: A mild reducing agent, Sodium Triacetoxyborohydride (STAB), reduces the imine

in situ to the amine. STAB is preferred over NaBH₄ because it does not reduce the aldehyde,

preventing side reactions.

Validated Workflow Diagram
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Click to download full resolution via product page

Figure 1: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.

Detailed Protocol (Bench Scale)
Note: All steps must be performed in a fume hood due to the toxicity of aniline derivatives.

Preparation: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in anhydrous

Dichloromethane (DCM) (0.2 M concentration).
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Imine Formation: Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq) to catalyze imine

formation. Stir at room temperature for 30–60 minutes under Nitrogen.

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5

eq) portion-wise over 10 minutes.

Why STAB? It is less toxic than Cyanoborohydride and more selective than Borohydride.

Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor

via TLC or LC-MS (Look for mass [M+H]+ = 184).

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.[1]

Purification: If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate

gradient).

Part 3: Reactivity & Applications
Reactivity Profile
As a secondary aniline, CAS 857007-95-5 retains nucleophilicity at the nitrogen, allowing it to

serve as a scaffold for more complex architectures. However, the steric bulk of the propyl group

and the electronic effects of the chloro/methyl substituents modulate its reactivity.
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Figure 2: Divergent synthetic pathways utilizing the secondary amine core.
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Key Application Areas
Kinase Inhibitor Discovery: The 3-chloro-4-methylaniline motif is a "privileged structure" in

medicinal chemistry, often found in inhibitors targeting tyrosine kinases (e.g., Lapatinib

analogs). The N-propyl group provides a hydrophobic handle that can probe the ATP-binding

pocket's solvent-accessible regions.

Agrochemical Synthesis: Derivatives of this compound are investigated for selective toxicity

in pest control, leveraging the metabolic pathways utilized by the parent avicide (DRC-1339)

but with modified environmental half-lives.

Proteomics Standards: Used as a stable isotope-labeled standard (when synthesized with

¹³C or ²H) for quantifying aniline metabolites in biological matrices.

Part 4: Handling, Safety & Storage
Hazard Identification

Acute Toxicity: Like most chlorinated anilines, this compound is toxic if swallowed, inhaled, or

absorbed through the skin.

Target Organs: Blood (Methemoglobinemia), Liver, Kidneys.

GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).

Storage Protocols
Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation

(darkening) upon air exposure.

Temperature: 2–8°C (Refrigerator).

Form: Conversion to the Hydrochloride salt (HCl) is recommended for long-term stability,

transforming the oil/low-melting solid into a stable crystalline powder.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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